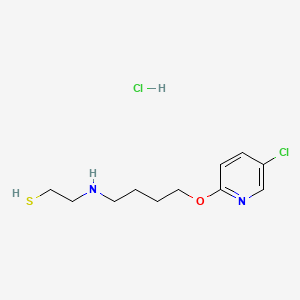
(1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core benzoxazine structure, followed by the introduction of the oxazino and pyrido rings. The dichlorophenyl and trifluoromethyl groups are then added through specific substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to facilitate large-scale synthesis while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Commonly involves halogenation or alkylation to introduce new substituents.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often require specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or alkylated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for diseases such as cancer or infectious diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to fit into binding sites with high specificity, thereby exerting its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)-
- (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(methyl)-
- (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(ethyl)-
Uniqueness
The uniqueness of (1,3)Oxazino(5,6-f)pyrido(2,3-h)-1,3-benzoxazine, 3,6-bis((2,4-dichlorophenyl)methyl)-2,3,4,5,6,7-hexahydro-10-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Eigenschaften
CAS-Nummer |
41193-00-4 |
|---|---|
Molekularformel |
C28H20Cl4F3N3O2 |
Molekulargewicht |
629.3 g/mol |
IUPAC-Name |
5,10-bis[(2,4-dichlorophenyl)methyl]-16-(trifluoromethyl)-3,12-dioxa-5,10,15-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13),15,17-pentaene |
InChI |
InChI=1S/C28H20Cl4F3N3O2/c29-17-3-1-15(22(31)7-17)9-37-11-20-21-12-38(10-16-2-4-18(30)8-23(16)32)14-40-27(21)25-19(26(20)39-13-37)5-6-24(36-25)28(33,34)35/h1-8H,9-14H2 |
InChI-Schlüssel |
ZDZFVCAMTJIFEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=C(C4=C2CN(CO4)CC5=C(C=C(C=C5)Cl)Cl)N=C(C=C3)C(F)(F)F)OCN1CC6=C(C=C(C=C6)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)








propanedioate](/img/structure/B14673634.png)

![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)
